ThiodiglycolicAcid-d4

Overview

Description

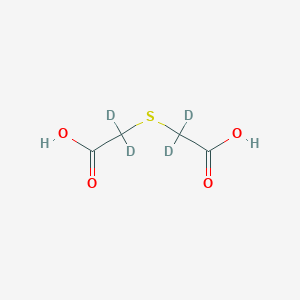

Thiodiglycolic acid-d4 (TDGA-d4) is a deuterated isotopologue of thiodiglycolic acid (TDGA, CAS 123-93-3), where four hydrogen atoms are replaced with deuterium. TDGA, a sulfur-containing dicarboxylic acid (HOOCCH₂SCH₂COOH), is a known metabolite of pharmaceuticals such as S-carboxymethyl-L-cysteine (CMC) and the anticancer drug ifosfamide . The deuterated form, TDGA-d4, is primarily utilized as an internal standard in mass spectrometry to enhance the accuracy of quantifying TDGA and its metabolites in biological matrices, leveraging stable isotope dilution techniques .

TDGA itself has a molecular weight of 150.15 g/mol and is implicated in mitochondrial dysfunction in preclinical models, inhibiting carnitine-dependent fatty acid oxidation at concentrations as low as 30 µM . Its deuterated counterpart retains these chemical properties but offers distinct advantages in analytical workflows due to its isotopic signature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiodiglycolic Acid-d4 is synthesized by incorporating deuterium atoms into the thiodiglycolic acid molecule. The process involves the reaction of deuterated reagents with thiodiglycolic acid under controlled conditions to ensure the incorporation of deuterium at the specified positions .

Industrial Production Methods: Industrial production of Thiodiglycolic Acid-d4 typically involves the use of deuterated water (D2O) and other deuterated chemicals. The reaction is carried out in a deuterated solvent to maximize the incorporation of deuterium atoms. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Thiodiglycolic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reducing agents like lithium aluminum hydride can reduce Thiodiglycolic Acid-d4 to form thiols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

Chemical Synthesis and Analytical Applications

Thiodiglycolic Acid-d4 is primarily utilized as a reagent in chemical synthesis and analytical chemistry. Its deuterated form allows for enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for studying reaction mechanisms and molecular structures.

- NMR Spectroscopy : The incorporation of deuterium improves the resolution and sensitivity of NMR spectra. This is particularly beneficial in studying complex mixtures or low-concentration samples.

- Mass Spectrometry : Thiodiglycolic acid-d4 can be used as an internal standard in mass spectrometry, aiding in the quantification of other compounds.

Biological Research

Thiodiglycolic acid-d4 has shown potential in various biological applications, particularly in the study of thiol-containing compounds and their interactions with biological systems.

Antioxidant Studies

Research indicates that thiodiglycolic acid derivatives exhibit antioxidant properties, which can be leveraged to investigate oxidative stress in biological systems. The deuterated form allows for precise tracking of the compound's behavior in vivo.

- Case Study : A study examined the protective effects of thiodiglycolic acid-d4 against oxidative damage in cellular models. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with thiodiglycolic acid-d4 compared to control groups.

Drug Development

The compound has been explored as a potential scaffold for developing new therapeutic agents, particularly those targeting diseases associated with oxidative stress and inflammation.

- Case Study : In a recent investigation, thiodiglycolic acid-d4 derivatives were synthesized and evaluated for their anti-inflammatory activity. Several compounds exhibited promising results, showing inhibition of pro-inflammatory cytokines in vitro.

Environmental Applications

Thiodiglycolic acid-d4 is also being investigated for its potential applications in environmental science, particularly in the remediation of heavy metal contamination.

- Heavy Metal Chelation : The thiol groups present in thiodiglycolic acid-d4 can chelate heavy metals, facilitating their removal from contaminated environments.

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Chemical Synthesis | NMR Spectroscopy | Enhanced sensitivity and resolution |

| Biological Research | Antioxidant Studies | Reduced ROS levels in treated cells |

| Drug Development | Anti-inflammatory agents | Inhibition of cytokines |

| Environmental Science | Heavy metal chelation | Effective removal of contaminants |

Mechanism of Action

Thiodiglycolic Acid-d4 exerts its effects by acting as a stable isotope-labeled internal standard. It is used in analytical chemistry to ensure accurate quantification of thiodiglycolic acid in various samples. The deuterium atoms in Thiodiglycolic Acid-d4 provide a distinct mass difference, allowing for precise measurement using mass spectrometry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Structural Analogues

TDGA-d4 and its analogues share a sulfur atom bridging two functional groups, but variations in substituents dictate their biochemical roles and applications. Key structural comparisons include:

Key Observations :

- The presence of carboxylic acids in TDGA and TDGA-d4 enhances their water solubility and reactivity in biological systems compared to hydroxyl-containing analogues like 2,2'-thiodiethanol.

- Sulfoxidation of TDGA to TDGA-SO introduces polarity, altering excretion kinetics and detection methodologies .

Metabolic and Functional Comparisons

Role in Drug Metabolism

- TDGA : A major human metabolite of CMC (19.8% of dose excreted in 24 hours) and ifosfamide (5.4% of dose excreted over 5 days) .

- TDGA-SO : Accounts for 13.3% of CMC dose excretion, highlighting its significance in sulfoxidation pathways .

- TDGA-d4: Used to trace TDGA kinetics in vivo, avoiding interference from endogenous TDGA (~5 nmol/mL in unexposed individuals) .

Biomarker Utility

- Thioglycolic Acid: Not directly linked to xenobiotic metabolism but employed in industrial settings (e.g., metal chelation).

Enzyme Interactions

- In contrast, S-alkyl-L-cysteines (e.g., S-ethyl-L-cysteine) are metabolized by phenylalanine monooxygenase, illustrating divergent pathways for sulfur-containing compounds .

Research Implications

- Analytical Chemistry : TDGA-d4 enables precise quantification of TDGA in urine, critical for monitoring ifosfamide/CMC therapy and environmental exposures .

- Toxicology : TDGA’s mitochondrial toxicity (IC₅₀ = 30 µM in rats) warrants caution in drug design, while TDGA-SO’s effects remain underexplored .

Biological Activity

Thiodiglycolic Acid-d4 (TDGA-d4) is a stable isotopic variant of thiodiglycolic acid, which has garnered attention primarily due to its potential roles in biological systems, particularly in the context of metabolic pathways and toxicological studies. This article delves into the biological activity of TDGA-d4, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Thiodiglycolic Acid-d4 is a derivative of thioglycolic acid, featuring a thiol group and two carboxylic acid functional groups. The chemical formula is , with a molecular weight of approximately 150.16 g/mol. This compound is characterized by its ability to form complexes with metal ions and its role as a reducing agent.

| Property | Value |

|---|---|

| Molecular Formula | C4H6O4S |

| Molecular Weight | 150.16 g/mol |

| pKa | 3.83 (first ionization) |

| Solubility in Water | Soluble |

| LD50 (oral, rat) | 261 mg/kg |

Metabolism and Biochemical Role

TDGA-d4 is produced through the interaction of cysteine components of glutathione during the catabolism of certain amino acids. It plays a role in detoxification processes within the liver and may influence the metabolism of xenobiotics. Its presence in biological fluids can serve as a biomarker for exposure to various environmental toxins.

Case Studies

- Toxicological Studies : Research has indicated that TDGA-d4 can be utilized as a tracer in toxicological studies to understand the metabolic pathways involved in the detoxification of heavy metals and other harmful substances. In one study, researchers administered TDGA-d4 to rats exposed to lead and monitored its distribution and excretion patterns, providing insights into its role as a chelating agent.

- Pharmacokinetics : A pharmacokinetic study demonstrated that TDGA-d4 exhibits a half-life of approximately 6 hours in rat models, suggesting moderate persistence in biological systems. This property makes it suitable for further investigations into its therapeutic potential.

- Cellular Studies : In vitro studies have shown that TDGA-d4 can modulate cellular responses under oxidative stress conditions. It was observed to upregulate antioxidant enzymes, highlighting its potential protective effects against oxidative damage.

The biological activity of TDGA-d4 is primarily attributed to its ability to interact with thiols and metal ions, facilitating redox reactions. It acts as a reducing agent, which can help in breaking disulfide bonds in proteins, thereby influencing protein structure and function.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Reducing Agent | Breaks disulfide bonds in proteins |

| Metal Ion Chelation | Forms complexes with metal ions |

| Antioxidant Activity | Upregulates antioxidant enzyme expression |

Research Findings

Recent studies have focused on the implications of TDGA-d4 in various fields:

- Environmental Toxicology : Investigations have revealed that TDGA-d4 can serve as an effective biomarker for assessing exposure levels to environmental pollutants.

- Pharmaceutical Applications : Preliminary findings suggest that TDGA-d4 may enhance the efficacy of certain drugs by modulating their pharmacokinetics through interactions with metabolic enzymes.

Q & A

Basic Research Questions

Q. How is Thiodiglycolic Acid-d4 synthesized, and what purification methods ensure isotopic purity?

Thiodiglycolic Acid-d4 is synthesized by reacting non-deuterated thiodiglycolic acid with deuterated reagents (e.g., D₂O) under controlled conditions to replace hydrogen atoms at specific sites. Purification typically involves recrystallization or chromatographic techniques (e.g., HPLC) to achieve >98% isotopic purity, verified via mass spectrometry . Key steps include optimizing reaction time and temperature to minimize side products and ensure complete deuteration.

Q. What analytical techniques are essential for characterizing Thiodiglycolic Acid-d4 in research settings?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms deuterium substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic enrichment. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, and X-ray crystallography determines crystal structure if applicable . Methodological rigor requires cross-validation between techniques to ensure consistency.

Q. How does Thiodiglycolic Acid-d4 function as an internal standard in quantitative LC-MS/MS analyses?

Its deuterated structure provides a distinct mass shift (Δm/z = +4) from the non-deuterated form, enabling precise quantification via isotopic dilution. Researchers spike known concentrations into samples before extraction to correct for matrix effects and ionization efficiency variations. Calibration curves using serial dilutions of the analyte and internal standard are critical for accuracy .

Advanced Research Questions

Q. What are the challenges in distinguishing Thiodiglycolic Acid-d4 from endogenous metabolites in human exposure studies?

Endogenous sulfur-containing compounds (e.g., cysteine derivatives) and dietary sources (e.g., meat, onions) can produce interfering signals. Advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC) with hydrophilic interaction liquid chromatography (HILIC) columns, improve resolution. Post-column derivatization with fluorogenic agents (e.g., dansyl chloride) enhances specificity for LC-MS workflows .

Q. How can researchers validate the stability of Thiodiglycolic Acid-d4 under varying experimental conditions?

Accelerated stability studies involve exposing the compound to extreme pH, temperature, and light. For example, incubate at 40°C for 4 weeks and compare degradation products via LC-MS. Long-term stability in biological matrices (e.g., urine) requires spiking into pooled matrices and assessing recovery rates over time. Stability-indicating methods, such as diode-array detection (DAD), monitor peak purity during method development .

Q. What mechanistic insights does Thiodiglycolic Acid-d4 provide in oxidative stress studies involving heavy metals?

Thiodiglycolic Acid-d4 acts as a chelating agent for metals like iron(III) in redox reactions. Researchers use stopped-flow spectrophotometry to track reaction kinetics, revealing how axial ligands (e.g., chloride) modulate oxidation pathways. Electron paramagnetic resonance (EPR) spectroscopy identifies radical intermediates formed during metal-catalyzed oxidation .

Q. How do inter-laboratory variations affect the reproducibility of Thiodiglycolic Acid-d4-based biomarker assays?

Variations arise from differences in extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) and instrumentation calibration. Harmonization requires using certified reference materials (CRMs) and inter-laboratory proficiency testing. Statistical tools like Bland-Altman plots assess agreement between datasets, while robust regression models correct for systematic biases .

Q. Methodological Considerations

Q. What protocols optimize the detection of Thiodiglycolic Acid-d4 in complex biological matrices?

- Sample Preparation: Acidify urine samples to pH 2–3 with HCl to precipitate proteins. Use mixed-mode SPE cartridges (e.g., Oasis MCX) for cleanup.

- Chromatography: Employ a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile.

- Mass Spectrometry: Operate in negative ionization mode with MRM transitions (e.g., m/z 153 → 109 for TDGA-d4).

- Validation: Assess linearity (R² > 0.99), LOQ (≤1 ng/mL), and matrix effects (<15% signal suppression) .

Q. How can researchers address conflicting data on Thiodiglycolic Acid-d4's stability in environmental samples?

Discrepancies may stem from matrix composition (e.g., salinity, organic matter). Perform stability studies in site-specific matrices and apply degradation correction factors. Use isotopically labeled internal standards added at extraction to account for losses during storage and processing .

Properties

IUPAC Name |

2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZICZIVKIMRNE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.